molecular formula C11H16S B12862800 4-(3-Methyl-butyl)-benzenethiol

4-(3-Methyl-butyl)-benzenethiol

Cat. No.: B12862800
M. Wt: 180.31 g/mol
InChI Key: YZSLRTFZEUDLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-butyl)-benzenethiol is an organic compound that belongs to the class of aromatic thiols. It is characterized by a benzene ring substituted with a thiol group (-SH) and a 3-methyl-butyl group. This compound is known for its distinct odor and is often used in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-butyl)-benzenethiol typically involves the alkylation of thiophenol with 3-methyl-1-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or acetone.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-butyl)-benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(3-Methyl-butyl)-benzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-butyl)-benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Lacks the 3-methyl-butyl group, making it less hydrophobic.

    4-Methyl-benzenethiol: Contains a methyl group instead of the 3-methyl-butyl group.

    4-(2-Methyl-butyl)-benzenethiol: Similar structure but with a different alkyl chain.

Uniqueness

4-(3-Methyl-butyl)-benzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methyl-butyl group enhances its hydrophobicity and influences its reactivity compared to other aromatic thiols.

Properties

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

4-(3-methylbutyl)benzenethiol

InChI

InChI=1S/C11H16S/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3

InChI Key

YZSLRTFZEUDLDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.